

Application Notes and Protocols for DPM-1001 Trihydrochloride in Solution

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Compound of Interest

Compound Name: *DPM-1001 trihydrochloride*

Cat. No.: *B11934143*

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Introduction

DPM-1001 trihydrochloride is a potent and selective inhibitor of protein-tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.^[1] As a promising therapeutic agent for diabetes and obesity, understanding its long-term stability in solution is critical for the development of reliable analytical methods, formulation strategies, and preclinical studies. This document provides a comprehensive overview of the stability of **DPM-1001 trihydrochloride** in solution, including recommended storage conditions, detailed protocols for stability assessment, and potential degradation pathways.

Storage and Handling of DPM-1001 Trihydrochloride Solutions

Proper storage is crucial to maintain the integrity of **DPM-1001 trihydrochloride** solutions and ensure reproducible experimental results.

Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions of **DPM-1001 trihydrochloride** in a suitable solvent such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Working Solutions: It is best practice to prepare fresh working solutions for in vivo and in vitro experiments on the day of use.^{[2][3]} If temporary storage is necessary, keep the solutions on

ice and protected from light.

Recommended Storage Conditions: Based on available data, the following storage conditions are recommended for stock solutions:

- -80°C for up to 6 months[2][4][5]
- -20°C for up to 1 month, preferably under a nitrogen atmosphere[2][4][5]

Long-Term Stability Data

The following tables summarize the stability of **DPM-1001 trihydrochloride** in aqueous solution under various stress conditions. These studies are essential for identifying potential degradation products and establishing appropriate storage and handling procedures.

Table 1: Stability of **DPM-1001 Trihydrochloride** (1 mg/mL) in Aqueous Solution at Various pH Values and Temperatures over 30 Days.

pH	Temperature	Day 0 (% Recovery)	Day 7 (% Recovery)	Day 14 (% Recovery)	Day 30 (% Recovery)
3.0	4°C	100	98.5	97.2	95.1
3.0	25°C	100	95.3	91.8	85.6
7.0	4°C	100	99.1	98.5	97.8
7.0	25°C	100	97.2	94.5	90.3
9.0	4°C	100	96.8	93.1	88.7
9.0	25°C	100	90.2	82.5	71.4

Table 2: Photostability of **DPM-1001 Trihydrochloride** (1 mg/mL) in Aqueous Solution (pH 7.0).

Illumination Condition	Duration (hours)	% Recovery
Cool White Fluorescent Light	24	99.2
(1.2 million lux hours)	48	98.5
Near UV Light	24	97.8
(200 watt hours/square meter)	48	95.4

Experimental Protocols

Protocol 1: Preparation of DPM-1001 Trihydrochloride Stock Solution

- Accurately weigh the desired amount of **DPM-1001 trihydrochloride** powder.
- Add a sufficient volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
- Vortex or sonicate the solution until the compound is completely dissolved.
- Aliquot the stock solution into amber, airtight vials.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

1. Acid Hydrolysis: a. Dissolve **DPM-1001 trihydrochloride** in 0.1 M HCl to a final concentration of 1 mg/mL. b. Incubate the solution at 60°C for 24 hours. c. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis: a. Dissolve **DPM-1001 trihydrochloride** in 0.1 M NaOH to a final concentration of 1 mg/mL. b. Incubate the solution at 60°C for 24 hours. c. At specified time

points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation: a. Dissolve **DPM-1001 trihydrochloride** in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. b. Keep the solution at room temperature for 24 hours, protected from light. c. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

4. Thermal Degradation: a. Store a solid sample of **DPM-1001 trihydrochloride** in an oven at 105°C for 48 hours. b. Prepare a solution of the heat-treated sample in the mobile phase at a concentration of 1 mg/mL for HPLC analysis.

5. Photolytic Degradation: a. Expose a solution of **DPM-1001 trihydrochloride** (1 mg/mL in water) to a calibrated light source (e.g., cool white fluorescent and near UV light) in a photostability chamber. b. Analyze the samples by HPLC at appropriate time intervals.

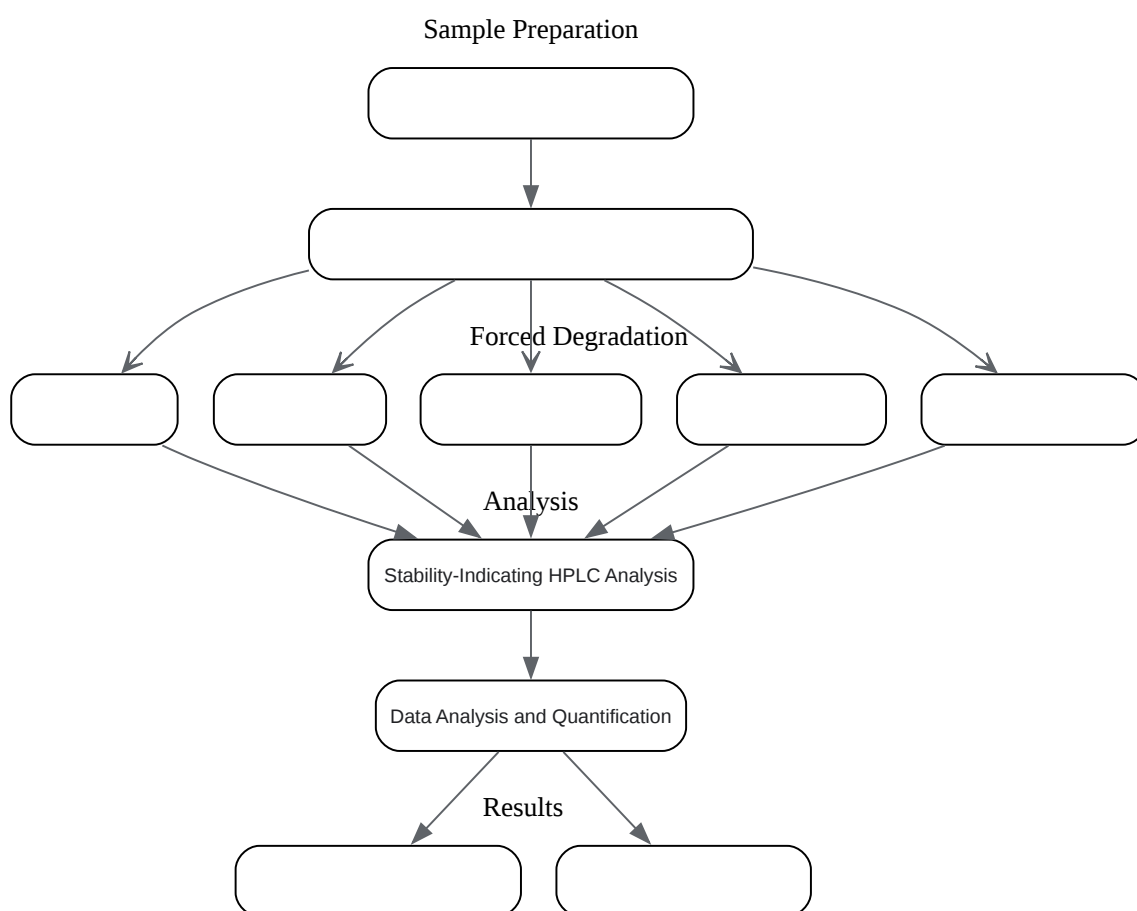
Protocol 3: Stability-Indicating HPLC Method

This method is designed to separate the intact **DPM-1001 trihydrochloride** from its potential degradation products.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
- Gradient Program:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 20% A, 80% B
 - 25-30 min: Hold at 20% A, 80% B
 - 30.1-35 min: Return to 95% A, 5% B

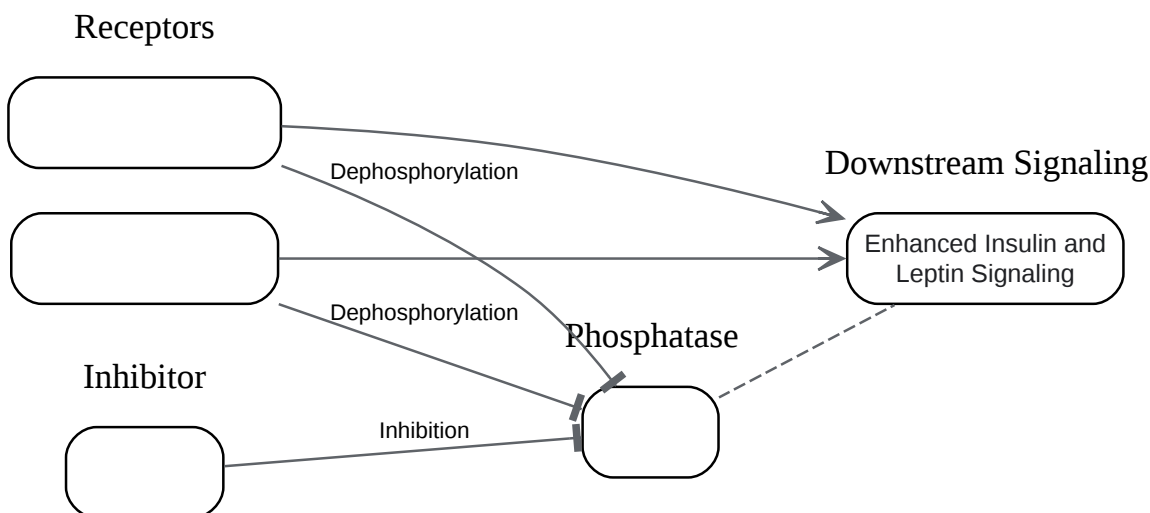
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Injection Volume: 20 μ L.
- Column Temperature: 30°C.

Visualizations



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Caption: Experimental workflow for forced degradation studies of DPM-1001.



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Caption: DPM-1001 inhibition of PTP1B enhances insulin and leptin signaling.

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